molecular formula C20H20N4O4 B2423422 N-(3,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251605-12-5

N-(3,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No. B2423422
CAS RN: 1251605-12-5
M. Wt: 380.404
InChI Key: FHUKTNFTJLLCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
The exact mass of the compound N-(3,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to N-(3,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of pyrimidinone and oxazinone derivatives using citrazinic acid as a starting material has demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). These findings highlight the potential of such compounds in developing new antimicrobial agents.

Synthesis and Structural Analysis

The structural complexity of N-(3,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide-like compounds allows for diverse synthetic approaches and applications. Research into heterocyclic derivatives of guanidine showcases the formation and X-ray structure determination of related compounds, underscoring the importance of structural analysis in understanding the properties and potential applications of these molecules (Banfield et al., 1987).

Novel Synthesis Approaches

Innovative synthetic routes have been explored for the creation of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Such work demonstrates the versatility of these compounds in organic synthesis, offering new pathways for the development of heterocyclic compounds with potential applications in drug discovery and material science (Rahmouni et al., 2014).

Anticancer and Anticancer Agent Synthesis

Research has also focused on the synthesis of novel compounds for anticancer applications. For example, the creation of 5-deaza analogues of aminopterin and folic acid involved complex synthetic steps, leading to compounds with significant anticancer activity. Such studies are pivotal in the search for new therapeutic agents (Su et al., 1986).

Crystal Structure Determination

The determination of crystal structures of related compounds provides essential insights into their chemical behavior and potential applications. Studies have detailed the crystal structures of various pyrimidine derivatives, contributing to a deeper understanding of their molecular configurations and reactivity (Subasri et al., 2016).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13-22-18(17-6-4-5-7-21-17)11-20(26)24(13)12-19(25)23-14-8-15(27-2)10-16(9-14)28-3/h4-11H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUKTNFTJLLCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.